molecular formula C20H20N2O2 B12158203 5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one CAS No. 6131-13-1

5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B12158203
CAS No.: 6131-13-1
M. Wt: 320.4 g/mol
InChI Key: DZYLNWZLBJDIQW-UHFFFAOYSA-N
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Description

5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyrimidinone core with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the dihydropyrimidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the dihydropyrimidinone core.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, viral replication, and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-acetyl-4-phenyl-2,3-dihydropyrimidin-2(1H)-one
  • 5-acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
  • 1-benzyl-5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

5-acetyl-1-benzyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

6131-13-1

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-acetyl-3-benzyl-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C20H20N2O2/c1-14-18(15(2)23)19(17-11-7-4-8-12-17)21-20(24)22(14)13-16-9-5-3-6-10-16/h3-12,19H,13H2,1-2H3,(H,21,24)

InChI Key

DZYLNWZLBJDIQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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